molecular formula C24H21F2N3O4S B2733412 N1-(2,5-difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898448-17-4

N1-(2,5-difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2733412
CAS No.: 898448-17-4
M. Wt: 485.51
InChI Key: WHZISWBKURUQPT-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C24H21F2N3O4S and its molecular weight is 485.51. The purity is usually 95%.
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Biological Activity

N1-(2,5-difluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, with the CAS number 898448-17-4 and a molecular weight of 485.5 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its structure, synthesis, and biological properties based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24_{24}H21_{21}F2_{2}N3_{3}O4_{4}S. The structural features include a difluorophenyl moiety and a tosylated tetrahydroquinoline unit. The presence of fluorine atoms may enhance the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC24_{24}H21_{21}F2_{2}N3_{3}O4_{4}S
Molecular Weight485.5 g/mol
CAS Number898448-17-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the oxalamide linkage through the reaction between appropriate amines and oxalic acid derivatives under controlled conditions. However, specific reaction conditions such as temperature and solvents are often not detailed in the available literature.

The biological activity of this compound is hypothesized to involve interactions with various biological targets such as enzymes or receptors. The compound's structure suggests potential activity against certain pathways involved in disease mechanisms.

Case Studies

Research has indicated that derivatives of tetrahydroquinoline exhibit promising results in preclinical models for neurological disorders due to their ability to modulate neurotransmitter systems. For instance:

  • A study demonstrated that tetrahydroquinoline derivatives could act as ligands for neuronal nicotinic receptors, potentially influencing cognitive functions (Li et al., 2010).

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N3O4S/c1-15-4-9-19(10-5-15)34(32,33)29-12-2-3-16-6-8-18(14-22(16)29)27-23(30)24(31)28-21-13-17(25)7-11-20(21)26/h4-11,13-14H,2-3,12H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZISWBKURUQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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